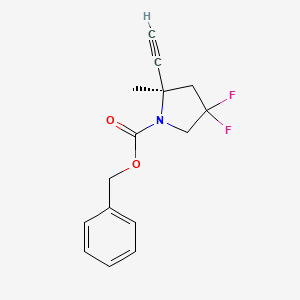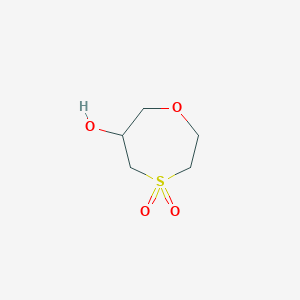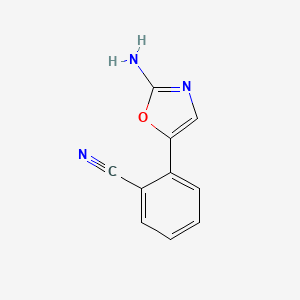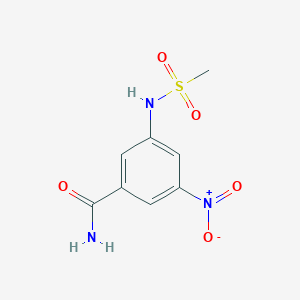
2-(2-((sec-Butylamino)methyl)-6-methoxyphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((sec-Butylamino)methyl)-6-methoxyphenoxy)acetic acid is an organic compound with a complex structure that includes a sec-butylamino group, a methoxyphenoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((sec-Butylamino)methyl)-6-methoxyphenoxy)acetic acid typically involves the reaction of 2-chloro-2-oxoacetic acid with sec-butylamine in a suitable solvent under controlled conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-((sec-Butylamino)methyl)-6-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-((sec-Butylamino)methyl)-6-methoxyphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including herbicides and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-((sec-Butylamino)methyl)-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
sec-Butylamine: An organic amine with similar structural features but lacking the methoxyphenoxy and acetic acid groups.
2-(Butylamino)ethanol: A related compound with a butylamino group and an ethanol moiety.
Uniqueness
2-(2-((sec-Butylamino)methyl)-6-methoxyphenoxy)acetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-[2-[(butan-2-ylamino)methyl]-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C14H21NO4/c1-4-10(2)15-8-11-6-5-7-12(18-3)14(11)19-9-13(16)17/h5-7,10,15H,4,8-9H2,1-3H3,(H,16,17) |
InChI Key |
PPBJSTFDWPFYHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=C(C(=CC=C1)OC)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13015543.png)

![tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015555.png)








![Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B13015608.png)


